3-Propionamidophenylboronic acid

Übersicht

Beschreibung

3-Propionamidophenylboronic acid is a boronic acid derivative known for its ability to interact with diol groups found in sugars and glycoproteins. This compound has garnered significant attention due to its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to form reversible covalent bonds with diols, making it a valuable tool in molecular recognition and sensing applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propionamidophenylboronic acid typically involves the reaction of phenylboronic acid with propionamide under specific conditions. One common method is the one-pot synthesis approach, which involves the use of solvents like dimethyl sulfoxide (DMSO) and crosslinkers such as N,N’-methylbisacrylamide (MBAA). This method ensures high selectivity and binding affinity for the target molecules .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Propionamidophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include boronic esters, boronate esters, and various substituted phenylboronic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

3-CPBA exhibits significant potential in biomedical applications due to its ability to interact with biological molecules. Its properties allow it to function effectively in drug delivery systems and as a targeting agent for cancer therapies.

Drug Delivery Systems

3-CPBA has been utilized in the development of glucose-sensitive hydrogels, which can release drugs in response to glucose levels. These hydrogels are designed for self-regulated drug delivery, making them suitable for diabetic patients who require careful management of their medication based on blood glucose levels .

Table 1: Characteristics of Glucose-Sensitive Hydrogels Using 3-CPBA

| Hydrogel Type | Response Mechanism | Application Area |

|---|---|---|

| Poly(DMAEMA-co-AAPBA) | Glucose-triggered release | Diabetes management |

| Semi-IPN Hydrogel | Multi-responsive | Controlled drug delivery |

Cancer Therapy

Research indicates that 3-CPBA can enhance the efficacy of chemotherapeutic agents by improving their delivery to tumor sites. In studies involving nanoparticles decorated with 3-CPBA, significant accumulation and penetration into tumor tissues were observed, leading to reduced tumor sizes in animal models . This suggests that 3-CPBA can act as an effective targeting moiety.

Anticancer Properties

The anticancer potential of 3-CPBA has been extensively studied, particularly its ability to inhibit cancer cell migration and viability. In vitro studies have shown that 3-CPBA significantly reduces the migration of prostate and breast cancer cells without affecting non-tumorigenic cells . This selective action makes it a promising candidate for targeted cancer therapies.

Table 2: Effects of 3-CPBA on Cancer Cell Lines

| Cell Line | Migration Inhibition (µM) | Viability Reduction (%) |

|---|---|---|

| DU-145 (Prostate) | 1 | Significant at 1000 |

| PC-3 (Prostate) | ≥10 | Moderate at 1000 |

| ZR-75-1 (Breast) | ≥100 | Low at 1000 |

Chemical Properties and Mechanisms

The unique chemical structure of 3-CPBA allows it to form reversible covalent bonds with diols and sugars, which is critical for its function as a targeting agent in drug delivery systems. This property is particularly useful in designing materials that can selectively bind to glycan structures on cancer cells, enhancing imaging and therapeutic outcomes .

Future Directions and Case Studies

Ongoing research is focusing on optimizing the synthesis of 3-CPBA derivatives to enhance their bioavailability and efficacy in clinical applications. Case studies have demonstrated successful applications in both laboratory settings and preclinical trials, indicating a strong potential for future therapeutic use.

Case Study Example: Targeted Drug Delivery Using 3-CPBA

A recent study highlighted the use of nanoparticles functionalized with 3-CPBA for targeted delivery of doxorubicin (DOX) in lung cancer treatment. The formulation showed improved retention in lung tissues compared to non-modified nanoparticles, leading to enhanced therapeutic effects .

Wirkmechanismus

The mechanism of action of 3-Propionamidophenylboronic acid involves its ability to form reversible covalent bonds with diol groups. This interaction is pH-dependent and is particularly strong under weakly acidic conditions. The compound targets sialic acids on cell surfaces, making it useful in cancer diagnosis and therapy. The binding affinity and selectivity of this compound are enhanced by its unique structure, which allows for efficient molecular recognition .

Vergleich Mit ähnlichen Verbindungen

5-Boronopicolinic Acid: Known for its high affinity and selectivity for sialic acids.

Phenylboronic Acid: A widely used boronic acid derivative with applications in organic synthesis and molecular recognition.

Formylphenylboronic Acid: Used as an intermediate in the synthesis of active pharmaceutical compounds

Uniqueness: 3-Propionamidophenylboronic acid stands out due to its high binding affinity for sialic acids and its ability to form stable complexes under weakly acidic conditions. This makes it particularly useful in cancer research and therapy, where targeting sialic acids is crucial .

Biologische Aktivität

3-Propionamidophenylboronic acid (3-PABA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article synthesizes various research findings to elucidate the biological activity of 3-PABA, focusing on its antiproliferative properties, mechanisms of action, and structure-activity relationships.

Overview of Boronic Acids in Medicinal Chemistry

Boronic acids, including their derivatives, have been extensively studied for their biological properties. They exhibit a range of activities such as anticancer, antibacterial, and antiviral effects. The unique reactivity of the boron atom allows these compounds to interact with biomolecules, making them valuable in drug design and development .

Research indicates that 3-PABA and similar phenylboronic acid derivatives can induce cell cycle arrest and apoptosis in cancer cells. A study demonstrated that these compounds could significantly inhibit cell proliferation in various cancer cell lines by disrupting the cell cycle at the G2/M phase. This effect is often correlated with increased caspase-3 activity, a key marker for apoptosis .

Case Studies

- Cell Line Studies : In vitro studies using different cancer cell lines (e.g., A2780 ovarian cancer cells) revealed that 3-PABA exhibited potent antiproliferative effects. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating strong activity against cancer cells .

- Structure-Activity Relationship (SAR) : The introduction of various substituents on the phenyl ring of boronic acids has been shown to enhance their biological activity. For instance, modifications at specific positions (such as the introduction of fluorine or formyl groups) significantly affected the antiproliferative potency of the compounds. Studies highlighted that 2-fluoro-6-formylphenylboronic acid showed particularly high activity across multiple cell lines .

Comparative Biological Activity Table

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A2780 (Ovarian) | 5.0 | Induces apoptosis via caspase-3 activation |

| 2-Fluoro-6-formylphenylboronic Acid | MV-4-11 (Leukemia) | 2.0 | G2/M phase arrest and apoptosis |

| Benzoxaborole Derivative | PC-3 (Prostate) | 4.5 | Disruption of cell cycle progression |

Pharmacokinetics and Selectivity

The pharmacokinetic profiles of boronic acid derivatives indicate that they can be optimized for better bioavailability and selectivity towards cancer cells over non-cancerous cells. For example, studies have shown that certain modifications can enhance selectivity against prostate cancer cell lines while minimizing effects on normal human kidney cells .

Future Directions

The promising results from studies on 3-PABA suggest its potential as a lead compound in anticancer drug development. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety of 3-PABA in animal models.

- Mechanistic Studies : To further elucidate the precise molecular pathways involved in its antiproliferative effects.

- Optimization : Structural modifications to improve potency and selectivity while reducing potential side effects.

Eigenschaften

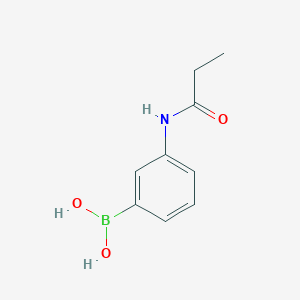

IUPAC Name |

[3-(propanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHHCOKJBCMMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165457 | |

| Record name | 3-Propionamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153853-43-1 | |

| Record name | 3-Propionamidophenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153853431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propionamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.